2-Methylhex-5-enenitrile oxide can be synthesized through several methods:
The molecular structure of 2-methylhex-5-enenitrile oxide can be represented as follows:
This structure reveals a double bond between carbons 5 and 6, along with a nitrile oxide functional group, contributing to its reactivity.
2-Methylhex-5-enenitrile oxide participates in various chemical reactions:
The mechanism of action for 2-methylhex-5-enenitrile oxide involves its reactivity with various molecular targets. The nitrile oxide group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and modifications of existing structures. The electronic and steric properties of substituents on the hexene chain significantly influence this reactivity.
Property | Value |
---|---|
CAS No. | 144254-17-1 |
Molecular Formula | C7H11NO |
Molecular Weight | 125.17 g/mol |
IUPAC Name | 2-methylhex-5-enenitrile oxide |
InChI | InChI=1S/C7H11NO/c1-3-4-5-7(2)6-8-9/h3,7H,1,4-5H2,2H3 |
InChI Key | BIYOAZYRUZUUMD-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC=C)C#[N+][O−] |
These properties indicate that 2-methylhex-5-enenitrile oxide is a relatively small organic molecule with significant reactivity due to its functional groups.
2-Methylhex-5-enenitrile oxide has several applications in scientific research:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5